N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexyl group attached to the thiadiazole ring and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or bromine.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base like potassium carbonate.
Iodination of Benzamide: The iodination of benzamide can be achieved using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the cyclohexyl-substituted thiadiazole using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Substituted benzamides
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific targets.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by binding to specific receptors or interacting with nucleic acids, leading to altered gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(cyclopentyloxy)benzamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its lipophilicity, potentially improving its bioavailability and target specificity compared to similar compounds.
Properties
Molecular Formula |
C15H16IN3OS |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide |
InChI |
InChI=1S/C15H16IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) |
InChI Key |
LOLKFLJKXJMZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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